molecular formula C8H7BrO2 B1266583 4-Bromo-2-methylbenzoic acid CAS No. 68837-59-2

4-Bromo-2-methylbenzoic acid

Cat. No. B1266583
M. Wt: 215.04 g/mol
InChI Key: RVCJOGNLYVNRDN-UHFFFAOYSA-N
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Patent
US04282365

Procedure details

9-Cyano-6,11-dihydro-11-oxodibenz[b,e]oxepin (IIA) may be prepared according to the following general reaction scheme: ##STR5## wherein R2 and R3 are as previously defined, by reacting o-toluic acid with bromine in the presence of iron powder in order to obtain 5-bromo-o-toluic acid. The product obtained from the reaction mixture is predominately the desired 5-bromo isomer although some 3-bromo isomer may be present. If desired, pure 5-bromo isomer can be separated by conventional techniques and employed in pure form as the starting material for subsequent steps. Separation, however, is unnecessary and the product obtained from the reaction mixture usually is employed in the next step without further purification. The 5-bromo acid then is treated with methanol (or any desired lower alkanol) in the presence of a strong acid such as sulfuric acid to form methyl (or lower alkyl) ester which then is treated with N-bromosuccinimide in the presence of benzoyl peroxide under reflux to form methyl (or lower alkyl) α,5-dibromo-o-toluate. The dibromo ester then is reacted with an appropriately substituted R2 and/or R3 phenol in the presence of dimethylformamide and potassium carbonate to obtain the corresponding methyl (or lower alkyl) 5-bromo-α-(R2 and/or R3 substituted phenoxy)-o-toluate. Hydrolysis of the ester with methanol and solium hydroxide yields, on acidification, the free acid when is cyclized in the presence of trifluoroacetic anhydride and boron trifluoride-ethyl ether complex to form the corresponding 9-bromo-6,11-dihydro-11-oxodibenz[b,e]oxepin. The cyano group is introduced as previously described by treating the 9-bromo compound with cuprous cyanide in the presence of dimethylformamide in order to obtain the desired R2 and/or R3 substituted 9-cyano-6,11-dihydro-11-oxodibenz[b,e]oxepin of formula IIA.
Name
9-Cyano-6,11-dihydro-11-oxodibenz[b,e]oxepin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C1C=CC2COC3C=CC=CC=3C(=O)C=2C=1)#N.[C:19]1([CH3:28])[C:20]([C:25]([OH:27])=[O:26])=[CH:21][CH:22]=[CH:23][CH:24]=1.[Br:29]Br>[Fe]>[Br:29][C:23]1[CH:24]=[C:19]([CH3:28])[C:20]([C:25]([OH:27])=[O:26])=[CH:21][CH:22]=1

Inputs

Step One
Name
9-Cyano-6,11-dihydro-11-oxodibenz[b,e]oxepin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=CC2=C(C(C3=C(OC2)C=CC=C3)=O)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to the following general reaction scheme

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(=C1)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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